molecular formula C6H5BrINO B12829901 6-Bromo-5-iodo-1-methyl-pyridin-2-one

6-Bromo-5-iodo-1-methyl-pyridin-2-one

Cat. No.: B12829901
M. Wt: 313.92 g/mol
InChI Key: LTSJMBMZURYZSQ-UHFFFAOYSA-N
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Description

6-Bromo-5-iodo-1-methyl-pyridin-2-one: belongs to the class of heterocyclic compounds known as imidazoles. Imidazoles are five-membered rings containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound combines the structural features of both bromine and iodine substituents, making it intriguing for various scientific and industrial purposes .

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 6-Bromo-5-iodo-1-methyl-pyridin-2-one. One common approach involves the reaction of 5-iodo-1-methyl-pyridin-2-one with bromine under appropriate conditions. The reaction proceeds via electrophilic aromatic substitution, resulting in the desired compound.

Industrial Production:: While specific industrial production methods may vary, large-scale synthesis typically involves efficient and cost-effective processes. These methods often optimize reaction conditions, yield, and safety.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various functional groups.

    Substitution: Due to the presence of halogens (bromine and iodine), it is prone to nucleophilic substitution reactions.

    Reduction: Reduction of the pyridinone ring may yield different derivatives.

Common Reagents and Conditions::

    Bromine: Used for bromination.

    Iodine: Involved in iodination reactions.

    Base or Acid Catalysts: Facilitate reactions.

    Solvents: Organic solvents like dichloromethane or acetonitrile.

Major Products:: The major products depend on the specific reaction conditions. Bromination and iodination lead to the formation of 6-bromo-5-iodo-1-methyl-pyridin-2-one.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex molecules.

    Catalysis: As a ligand in transition metal catalysis.

Biology and Medicine::

    Drug Development: Imidazole derivatives often serve as pharmacophores in drug design.

    Antimicrobial Properties: Investigated for antibacterial and antifungal activities.

Industry::

    Fine Chemicals: Used in specialty chemicals and pharmaceuticals.

Mechanism of Action

The precise mechanism of action for 6-Bromo-5-iodo-1-methyl-pyridin-2-one depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.

Properties

Molecular Formula

C6H5BrINO

Molecular Weight

313.92 g/mol

IUPAC Name

6-bromo-5-iodo-1-methylpyridin-2-one

InChI

InChI=1S/C6H5BrINO/c1-9-5(10)3-2-4(8)6(9)7/h2-3H,1H3

InChI Key

LTSJMBMZURYZSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC(=C1Br)I

Origin of Product

United States

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